8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
The compound 8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one features a [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one core substituted with a 3-(m-tolyl) group and an 8-(4-(4-methoxyphenyl)piperazine-1-carbonyl) moiety. This scaffold is of interest in medicinal chemistry due to its similarity to bioactive triazolopyrimidinones and quinazolinones, which exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C28H26N6O3 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C28H26N6O3/c1-18-4-3-5-19(16-18)25-26-29-27(35)23-11-6-20(17-24(23)34(26)31-30-25)28(36)33-14-12-32(13-15-33)21-7-9-22(37-2)10-8-21/h3-11,16-17,31H,12-15H2,1-2H3 |
InChI Key |
XATVWBKNYXZDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through continuous flow chemistry techniques or parallel solid-phase synthesis .
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Possible use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring is known to interact with serotonin receptors, suggesting potential neuropharmacological effects .
Comparison with Similar Compounds
Core Structure Modifications
The [1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one core is shared across analogs but differs in substitution patterns:
- Position 3 :
- Position 8: Target compound: 4-(4-Methoxyphenyl)piperazine-1-carbonyl (hydrogen-bond acceptor/donor). E543-0314: 4-Phenylpiperazine-1-carbonyl (less polar) . E543-0471: 4-(Pyridin-2-yl)piperazine-1-carbonyl (introduces aromatic nitrogen) .
Physicochemical Properties
*Estimates based on structural similarity.
- The pyridinyl substitution in E543-0471 introduces additional hydrogen-bonding sites, which may enhance receptor binding .
Key Research Findings
Substituent Effects :
Drug-Likeness :
- The target compound’s predicted logP (~3.5) and polar surface area (~70 Ų) align with Lipinski’s criteria, suggesting favorable oral bioavailability .
Biological Activity
The compound 8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Features
This compound features several key structural components:
- Quinazolinone Core : Known for its role in various biological activities.
- Triazole Ring : Contributes to the compound's reactivity and binding properties.
- Piperazine Substituent : Often associated with neuroactive properties.
The unique combination of these structural elements may enhance the compound's selectivity and potency against specific biological targets compared to other similar compounds.
The biological activity of this compound can be attributed to its interactions with various biological targets. Notably, it has been identified as a potential kinase inhibitor due to the presence of the triazoloquinazolinone core, which is a common feature in many known kinase inhibitors. The inhibition of kinases is critical in regulating various cellular processes, including cell proliferation and survival.
Biological Activities
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Studies suggest effectiveness against various bacterial and fungal strains.
- Antidepressant Effects : Variations in the piperazine substituent have been linked to neuroactive properties.
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by modifications to its substituents. A comparative analysis with structurally related compounds highlights the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidine | Triazole and pyrimidine rings | Anticancer |
| 3-(m-Tolyl)quinazolin-4(3H)-one | Quinazolinone core | Antimicrobial |
| 1-Piperazinyl-[1,2,3]triazole derivatives | Piperazine and triazole rings | Antidepressant |
These findings underscore the importance of specific functional groups in determining the overall biological efficacy of the compound.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Experiments have demonstrated that modifications to the quinazolinone or piperazine rings can lead to significant changes in biological activity. For instance, variations in the methoxy group on the phenyl ring have been correlated with enhanced anticancer properties.
- Molecular Docking Studies : Computational analyses have provided insights into how this compound interacts with target proteins. These studies reveal potential binding sites and help predict efficacy against specific diseases.
- Comparative Efficacy Trials : In trials comparing this compound with conventional drugs such as ciprofloxacin and ketoconazole, it exhibited varying degrees of antimicrobial activity, suggesting it may serve as a viable alternative or adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
